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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(Piperidin-1-ylsulfonyl)aniline. The information presented herein is essential for

the identification, characterization, and quality control of this molecule in research and

development settings. This document details predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols

for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 3-(Piperidin-1-ylsulfonyl)aniline

Molecular Formula: C₁₁H₁₆N₂O₂S[1]

Molecular Weight: 240.32 g/mol [1]

CAS Number: 22184-99-2

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-(Piperidin-1-
ylsulfonyl)aniline, the following tables summarize the predicted spectroscopic data based on

the analysis of its constituent functional groups: an aniline ring, a piperidine ring, and a

sulfonamide linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.30 - 7.50 m 2H
Aromatic CH (meta-

and para- to SO₂NH₂)

~ 7.00 - 7.20 m 2H
Aromatic CH (ortho- to

SO₂NH₂)

~ 4.00 (broad s) br s 2H NH₂

~ 3.00 - 3.20 t 4H
Piperidine CH₂

(adjacent to N)

~ 1.60 - 1.75 m 4H
Piperidine CH₂ (β to

N)

~ 1.45 - 1.60 m 2H
Piperidine CH₂ (γ to

N)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 148.0 Aromatic C-NH₂

~ 138.0 Aromatic C-SO₂

~ 130.0 Aromatic CH

~ 120.0 - 125.0 Aromatic CH

~ 115.0 - 118.0 Aromatic CH

~ 47.0 Piperidine C-N

~ 25.0 Piperidine C (β to N)

~ 23.0 Piperidine C (γ to N)
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric, NH₂)

3050 - 3000 Weak Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium Aromatic C=C stretch

1350 - 1310 Strong S=O stretch (asymmetric)

1170 - 1150 Strong S=O stretch (symmetric)

900 - 690 Strong Aromatic C-H bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion

240.09 [M]⁺ (Molecular Ion)

156.05 [M - C₅H₁₀N]⁺ (Loss of piperidine)

92.05 [C₆H₆N]⁺ (Aniline fragment)

84.08 [C₅H₁₀N]⁺ (Piperidinyl cation)

Experimental Protocols
The following sections outline generalized experimental procedures for obtaining the

spectroscopic data.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Piperidin-1-ylsulfonyl)aniline in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and

automatically subtracted from the sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the

functional groups present in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric
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Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC)

system.

Ionization: Ionize the sample molecules. For ESI, this typically involves applying a high

voltage to the liquid stream, creating an aerosol of charged droplets.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus

m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

fragment the molecular ion and analyze the resulting fragment ions.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with 3-(Piperidin-1-
ylsulfonyl)aniline. The provided spectroscopic data, while predicted, offers a robust

framework for the characterization of this compound. It is recommended to confirm these

predictions with experimental data whenever possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1306169?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s719297
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

